tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

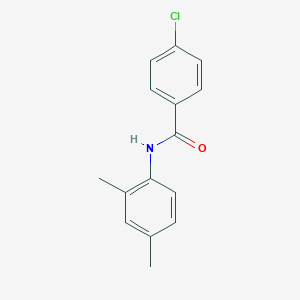

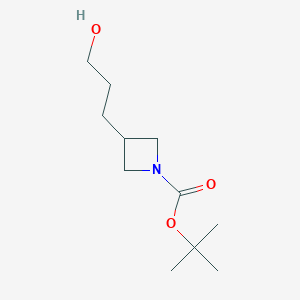

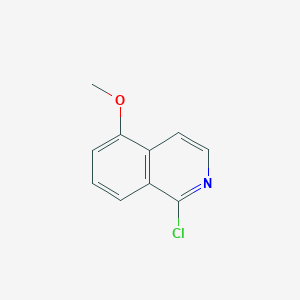

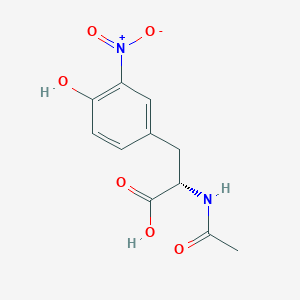

“tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 158602-43-8. It has a molecular weight of 215.29 . The compound is colorless to yellow and can be in solid, semi-solid, or liquid form .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate” is C11H21NO3 . The InChI Code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 304.0±15.0 °C and a predicted density of 1.072±0.06 g/cm3 . Its pKa is predicted to be 15.14±0.10 . The compound should be stored at 2-8°C in a sealed, dry environment .Scientific Research Applications

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids The synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, including the synthesis of 1-Fmoc-3-hydroxypropyl-Aze, demonstrates the compound's role in studying the influence of conformation on peptide activity. These syntheses involve complex processes such as regioselective allylation, selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation, highlighting the versatility of azetidine derivatives in medicinal chemistry and peptide research (Sajjadi & Lubell, 2008).

Diversified Synthesis of Azetidine-3-Carboxylic Acids Protected 3-haloazetidines, prepared on a gram-scale from commercially available materials, are used as building blocks to synthesize high-value azetidine-3-carboxylic acid derivatives. This demonstrates the compound's applicability in the rapid and diversified synthesis of azetidine derivatives, contributing to the development of novel pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Masked Dipoles for Cycloaddition Reactions The use of silylmethyl-substituted azetidine as a masked dipole for formal [3+2] and [4+2] cycloaddition reactions showcases the compound's utility in generating diverse cyclic structures. This application is crucial for synthesizing complex molecules with potential pharmacological activities, indicating the compound's significance in synthetic organic chemistry (Yadav & Sriramurthy, 2005).

Pharmaceutical Intermediate Synthesis Research into synthesizing pharmaceutical intermediates from tert-butyl-3-hydroxyazetidine showcases the compound's importance in drug development. The methodologies investigated provide insights into operational, security, and yield considerations, contributing to safer and more efficient synthetic routes in pharmaceutical chemistry (Yang, 2010).

Bifunctional Intermediates for Chemical Synthesis The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the strategic use of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate derivatives for accessing chemical spaces complementary to piperidine ring systems. This application underscores the compound's role in creating novel entities for chemical and pharmaceutical research (Meyers et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUCWIHPIAGCEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597579 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |

CAS RN |

158602-43-8 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)